![molecular formula C26H20F3NO4S B2988845 (4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 2171452-31-4](/img/structure/B2988845.png)
(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
The compound is a derivative of thiazolidine carboxylic acid, which is a type of heterocyclic compound containing a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms . The compound also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the thiazolidine ring and the Fmoc group. The trifluoromethyl group attached to the phenyl ring would likely add to the complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiazolidine ring, the Fmoc group, and the trifluoromethyl group. For example, the Fmoc group is quite bulky and could affect the solubility of the compound .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), obtained from potassium thiocyanate, demonstrating its chemical versatility (Le & Goodnow, 2004).
- A study on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, including this compound, involved nucleophilic addition of L-Cysteine on aromatic aldehydes, indicating the influence of substituents in aromatic aldehydes on the reaction outcomes (Jagtap et al., 2016).
Photocatalytic Applications
- Research has explored the use of derivatives of this compound, like 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile, as photocatalysts in the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles (Chen, Lu, & Wang, 2019).
Use in Protective Group Chemistry
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from this compound has been used to protect hydroxy-groups in synthetic chemistry, demonstrating its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Applications in Peptide Synthesis
- A modified benzhydrylamine, incorporating the fluoren-9-ylmethoxycarbonyl group, has been used in the solid-phase synthesis of peptide amides, showing the compound’s relevance in peptide chemistry (Funakoshi et al., 1988).
Biomedical Research Applications
- Research on thiazolidine derivatives, closely related to this compound, has examined their potential in physiological pH sensing and as anticancer agents, indicating possible biomedical applications https://consensus.app/papers/tetrasubstituted-phthalocyanines-bearing-thiazolidine-bilgiçli/3934d32a1cd35cc4b4e8c77b10c7a2f0/?utm_source=chatgpt" target="_blank">(Li et al., 2018; Bilgiçli et al., 2021)
Mechanism of Action
Mode of Action
For instance, the fluoren-9-ylmethoxycarbonyl group could potentially undergo oxidation reactions , and the trifluoromethylphenyl group might participate in various chemical interactions .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by EN300-1556197. Given the compound’s structural features, it could potentially influence a variety of biochemical processes, including those involving oxidation reactions and various enzymatic activities .
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and interactions with transport proteins .
Result of Action
The molecular and cellular effects of EN300-1556197’s action are currently unknown. Given the compound’s potential interactions with various biological targets, it could potentially influence a range of cellular processes. Without specific target and mode of action information, it’s difficult to predict the exact outcomes .
Action Environment
The action, efficacy, and stability of EN300-1556197 would likely be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context .
Future Directions
properties
IUPAC Name |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO4S/c27-26(28,29)16-11-9-15(10-12-16)23-30(22(14-35-23)24(31)32)25(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14H2,(H,31,32)/t22-,23?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWJXHRNLHHKP-NQCNTLBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
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